molecular formula C9H9ClO3S B12069147 Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate

Cat. No.: B12069147
M. Wt: 232.68 g/mol
InChI Key: AVEBBMDCNWDSML-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate is a thiophene-based ester derivative featuring a chlorine substituent at position 5 and an allyloxy group at position 2. Thiophene derivatives are valued for their electronic properties and versatility in constructing heterocyclic frameworks.

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

methyl 5-chloro-3-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C9H9ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h3,5H,1,4H2,2H3

InChI Key

AVEBBMDCNWDSML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an O-alkylation reaction, where an allyl halide reacts with a hydroxyl group on the thiophene ring in the presence of a base.

    Esterification: The carboxylate ester group is typically introduced through esterification of the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amino or thiol-substituted thiophenes.

    Ester Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

    Industry: Used in the development of organic semiconductors, corrosion inhibitors, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and chlorine groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Methyl 5-Chlorothiophene-2-Carboxylate

  • Structure : Lacks the allyloxy group at position 3, retaining only the chlorine substituent at position 4.
  • Reactivity : Demonstrated 73% yield in Pd-catalyzed radical cross-coupling with aryl bromides, indicating robust reactivity under visible-light conditions .
  • Applications : Used in synthesizing biaryl compounds, which are critical in medicinal chemistry.

Methyl 3-(Allyloxy)-4-Chloro-5-(Methylthio)Thiophene-2-Carboxylate

  • Structure : Features additional substituents: chlorine at position 4 and a methylthio group at position 5.
  • Physical Properties : Molecular weight = 278.8 g/mol; Formula = C₁₀H₁₁ClO₃S₂; purity ≥95% .

Methyl 5-Chloro-3-Chlorosulphonylthiophene-2-Carboxylate

  • Structure : Contains a chlorosulfonyl group at position 3 instead of allyloxy.
  • Functional Implications : The chlorosulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Its molecular formula (C₈H₆Cl₂O₅S₂) and higher molecular weight (309.2 g/mol) reflect this reactive moiety .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Methyl 5-chlorothiophene-2-carboxylate Cl (5) C₇H₅ClO₂S 188.6 Cross-coupling (73% yield)
Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate* Cl (5), Allyloxy (3) C₉H₉ClO₃S 232.7 (estimated) Hypothesized use in modular synthesis
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate Cl (4), Allyloxy (3), SMe (5) C₁₀H₁₁ClO₃S₂ 278.8 Lab-scale intermediates
Methyl 5-chloro-3-chlorosulphonylthiophene-2-carboxylate Cl (5), ClSO₂ (3) C₈H₆Cl₂O₅S₂ 309.2 Electrophilic functionalization

*Note: Data for the target compound is inferred from structural analogs.

Key Research Findings and Implications

Methylthio and chlorosulfonyl groups in analogs introduce distinct electronic and steric profiles, affecting reaction pathways and yields .

Synthetic Utility :

  • Thiophene esters with chlorine and allyloxy substituents are promising for modular synthesis of complex heterocycles, leveraging their tunable reactivity.

Biological Activity

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features an allyloxy group, a chlorine atom, and a carboxylate ester group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃ClO₃S
  • Molecular Weight : Approximately 246.74 g/mol

The structural characteristics of this compound facilitate its interaction with biological molecules, potentially modulating enzyme activity or receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the allyloxy and chlorine groups significantly influences its binding affinity and specificity towards enzymes and receptors. This compound may participate in several biochemical pathways, leading to various physiological effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In a study comparing different thiophene derivatives, this compound demonstrated notable inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

Thiophene derivatives have been linked to anti-inflammatory effects. This compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest that this compound could serve as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to reduce inflammation markers in vitro .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated an inhibition zone of 15 mm against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Inhibition of COX Enzymes :
    • In vitro assays demonstrated that this compound exhibited IC50 values ranging from 10–20 µM for COX-2 inhibition, comparable to established NSAIDs like indomethacin .
  • Cell Proliferation Studies :
    • In cancer research, this compound was tested for its effects on cell proliferation in human cancer cell lines. It showed a dose-dependent reduction in cell viability, indicating potential use as an anticancer agent .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

Compound NameStructureUnique Features
Methyl 3-(methoxy)-5-chlorothiophene-2-carboxylateStructureMethoxy group enhances solubility
Methyl 3-(allyloxy)-5-bromothiophene-2-carboxylateStructureBromine substituent increases electrophilicity
Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylateStructureMethyl group alters reactivity patterns

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